

O-1602: A Technical Guide to a Selective GPR55 Agonist

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: O-1602 (Standard)

CAS No.: 1884645-10-6

Cat. No.: B15607150

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Abstract

O-1602 is a synthetic, atypical cannabinoid analogue of abnormal cannabidiol (abn-CBD) that has emerged as a critical pharmacological tool for investigating the function of the G protein-coupled receptor 55 (GPR55). Unlike classical cannabinoids, O-1602 exhibits negligible binding affinity for the canonical cannabinoid receptors CB1 and CB2, establishing it as a selective GPR55 agonist.^[1] This selectivity allows for the targeted interrogation of GPR55-mediated signaling pathways and their physiological and pathological roles. Activation of GPR55 by O-1602 initiates a cascade of intracellular events, primarily through Gαq and Gα12/13 proteins, leading to the mobilization of intracellular calcium and activation of the RhoA and ERK signaling pathways. This guide provides a comprehensive overview of the pharmacological data, experimental methodologies, and signaling cascades associated with O-1602, serving as a technical resource for professionals in biomedical research and drug development.

Pharmacological Profile of O-1602

The pharmacological activity of O-1602 is characterized by its high potency and selectivity for the GPR55 receptor. Quantitative data from various functional assays consistently demonstrate its robust agonism at GPR55 with minimal to no activity at CB1 and CB2 receptors.

Potency and Efficacy

The potency of O-1602 is most commonly quantified by its EC₅₀ value, which represents the concentration required to elicit 50% of the maximal response in a given functional assay. Data from [³⁵S]GTPγS binding assays, which measure the initial step of G protein activation, confirm the high potency of O-1602 at human GPR55.

Assay Type	Receptor	Species	EC ₅₀ (nM)	Reference(s)
[³⁵ S]GTPγS Binding	GPR55	Human	1.4 - 13	[2][3]
[³⁵ S]GTPγS Binding	CB1	Human	>30,000	
[³⁵ S]GTPγS Binding	CB2	Human	>30,000	

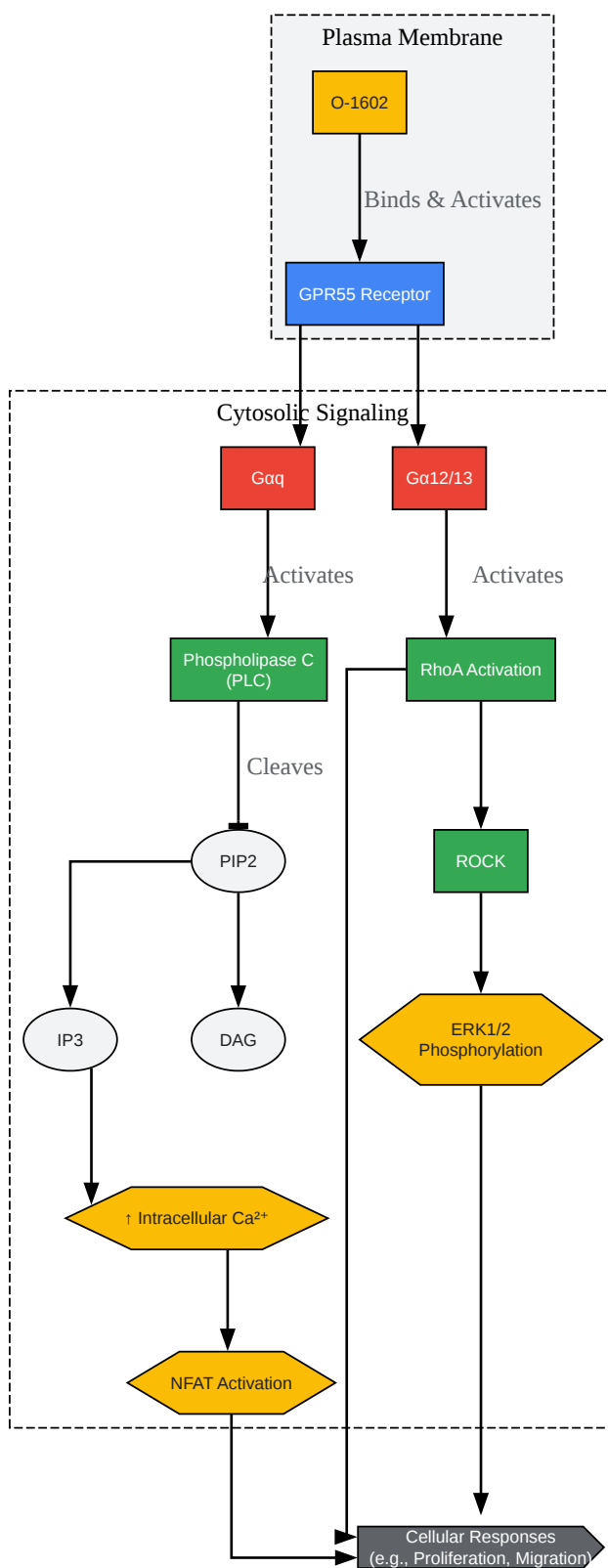
Table 1: Potency (EC₅₀) of O-1602 at GPR55, CB1, and CB2 Receptors.

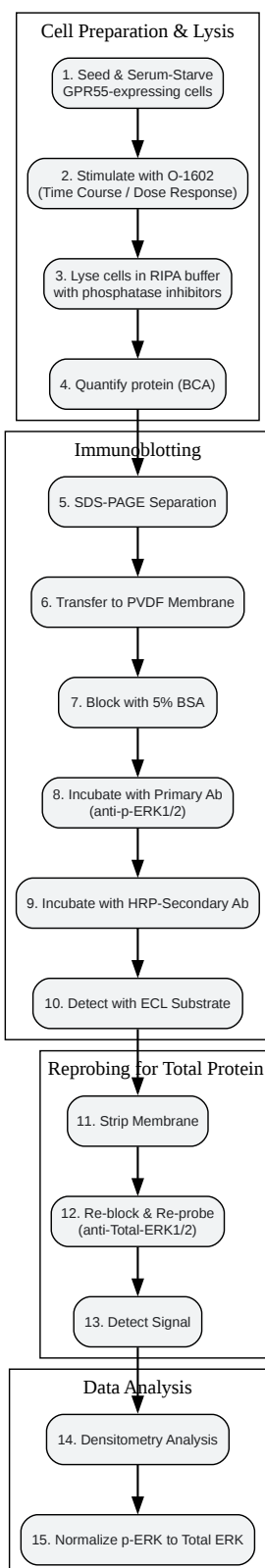
Selectivity Profile

The utility of O-1602 as a research tool is defined by its selectivity for GPR55 over other cannabinoid receptors. The profound difference in EC₅₀ values, with nanomolar potency at GPR55 and a lack of activity at CB1 and CB2 even at micromolar concentrations, underscores its classification as a selective GPR55 agonist.[1] This selectivity is crucial for attributing observed physiological effects directly to GPR55 activation.

GPR55 Signaling Pathways Activated by O-1602

GPR55 couples to multiple G protein families, primarily Gα_q and Gα_{12/13}, to initiate downstream signaling cascades.[4] Activation by O-1602 triggers these pathways, leading to distinct cellular responses. The diagram below illustrates the key signaling events following O-1602 binding to GPR55.





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References

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- [4. Heteromers Formed by GPR55 and Either Cannabinoid CB1 or CB2 Receptors Are Upregulated in the Prefrontal Cortex of Multiple Sclerosis Patients \[mdpi.com\]](#)
- To cite this document: BenchChem. [O-1602: A Technical Guide to a Selective GPR55 Agonist]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15607150/docs#o-1602-a-technical-guide-to-a-selective-gpr55-agonist\]](https://www.benchchem.com/product/b15607150/docs#o-1602-a-technical-guide-to-a-selective-gpr55-agonist)

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